molecular formula C22H21N5O3S B2579625 2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide CAS No. 1005302-19-1

2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide

Cat. No. B2579625
CAS RN: 1005302-19-1
M. Wt: 435.5
InChI Key: OZDDGBWKJJBCJD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals and have diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the 1,2,4-triazole ring suggests that it might have interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .

Scientific Research Applications

Synthesis and Biological Activity

  • This compound is part of a new series of naphthalene derivatives synthesized for potential antiviral applications, specifically showing potent in vitro inhibitory activity against HIV-1, marking it as a possible lead in antiviral drug development (Hamad et al., 2010).

Heterocyclic System Applications

  • It's related to the novel synthesis of naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems, which find applications in various therapeutic areas including tranquilizers, fungicides, antihistamines, and antihypertensives (Osyanin et al., 2012).

Pharmaceutical Compound Synthesis

  • Derivatives of similar structural families have been synthesized for potential therapeutic applications. For instance, novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were designed, with their structures characterized by various spectroscopic methods (Yang Jing, 2010).

Pharmaceutical Application in Catalysis

  • Related compounds have been used as catalysts in synthesizing pharmaceutical compounds, like the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and 1-(α-amido alkyl)-2-naphthol, indicating its potential role in enhancing pharmaceutical synthesis processes (Mokhtary & Torabi, 2017).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Given the presence of the 1,2,4-triazole ring, it could be interesting to explore its potential as a pharmaceutical .

properties

IUPAC Name

2-[5-methoxy-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-26-14-23-25-22(26)31-13-16-10-19(28)20(30-2)11-27(16)12-21(29)24-18-9-5-7-15-6-3-4-8-17(15)18/h3-11,14H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDDGBWKJJBCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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